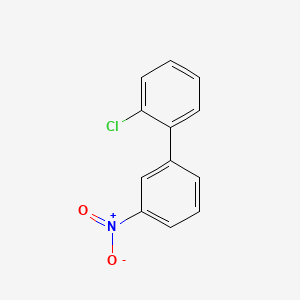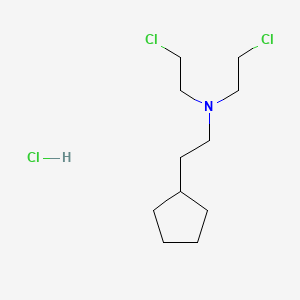
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups attached to a cyclopentylethanamine backbone, and it is often used in research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The reaction mass is typically purified using techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water are commonly used.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N,N-bis(2-aminoethyl)-2-cyclopentylethanamine .
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Similar structure but with a methyl group instead of a cyclopentyl group.
Tris(2-chloroethyl)amine: Contains three chloroethyl groups and is used in similar applications.
N,N-bis(2-chloroethyl)hydrazine: Another related compound with hydrazine instead of an amine group.
Uniqueness
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is unique due to its cyclopentyl group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
91369-36-7 |
|---|---|
Molekularformel |
C11H22Cl3N |
Molekulargewicht |
274.7 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride |
InChI |
InChI=1S/C11H21Cl2N.ClH/c12-6-9-14(10-7-13)8-5-11-3-1-2-4-11;/h11H,1-10H2;1H |
InChI-Schlüssel |
RCSVGMUQZAJAOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCN(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



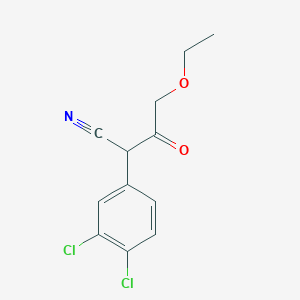

![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

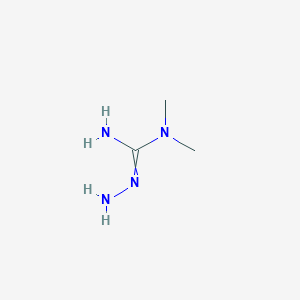


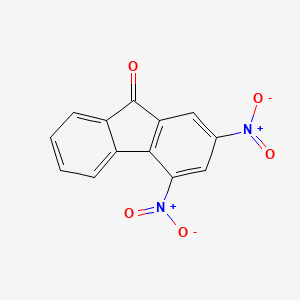
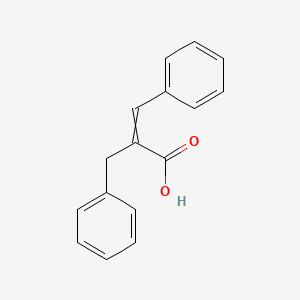

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
